

# Chemical structure and properties of Ipfencarbazone (CAS No. 212201-70-2)

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## Compound of Interest

Compound Name: **Ipfencarbazone**

Cat. No.: **B1662519**

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## An In-depth Technical Guide to Ipfencarbazone (CAS No. 212201-70-2)

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Ipfencarbazone** is a selective herbicide belonging to the triazolinone class of chemicals. It is primarily utilized for the pre- and early post-emergence control of a wide spectrum of annual grass and broadleaf weeds in rice cultivation. Its mode of action involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a critical process for cell division and growth in susceptible plants. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and analytical methodologies for **Ipfencarbazone**. Detailed experimental protocols and visual diagrams of key pathways and workflows are included to support research and development activities.

### Chemical Structure and Identification

**Ipfencarbazone** is chemically identified as 1-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)-1,5-dihydro-N-(1-methylethyl)-5-oxo-4H-1,2,4-triazole-4-carboxamide.

Chemical Structure:

Table 1: Chemical Identification of **Ipfencarbazone**

Identifier	Value
CAS Number	212201-70-2 <a href="#">[1]</a>
IUPAC Name	1-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)-1,5-dihydro-N-(1-methylethyl)-5-oxo-4H-1,2,4-triazole-4-carboxamide
Molecular Formula	C <sub>18</sub> H <sub>14</sub> Cl <sub>2</sub> F <sub>2</sub> N <sub>4</sub> O <sub>2</sub> <a href="#">[1]</a>
Molecular Weight	427.23 g/mol <a href="#">[1]</a>
InChI Key	DHYXNIKICPUXJI-UHFFFAOYSA-N
SMILES	CC(C)N(C(=O)N1C=NN(C2=C(C=C(C=C2)Cl)Cl)C1=O)C3=C(C=C(C=C3)F)F

## Physicochemical Properties

The physicochemical properties of **Ipfencarbazone** are crucial for understanding its environmental fate, behavior, and formulation development.

Table 2: Physicochemical Properties of **Ipfencarbazone**

Property	Value
Physical State	White to off-white crystalline powder <a href="#">[1]</a>
Melting Point	133.8–137.3 °C <a href="#">[1]</a>
Water Solubility	0.515 mg/L (at 20 °C)
Vapor Pressure	< 1 x 10 <sup>-5</sup> Pa (at 25 °C)
Octanol-Water Partition Coefficient (log K <sub>ow</sub> )	3.0 (at 25 °C)
pKa	Not available
Henry's Law Constant	< 1.0 x 10 <sup>-3</sup> Pa m <sup>3</sup> /mol (calculated)

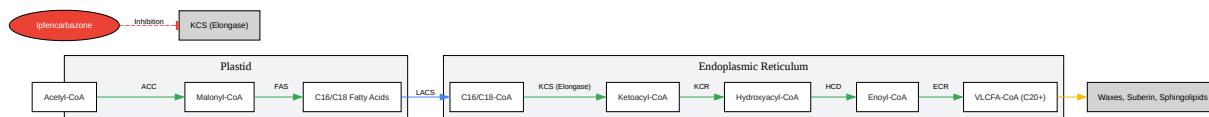
# Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

**Ipfencarbazone**'s herbicidal activity stems from its ability to inhibit the synthesis of very-long-chain fatty acids (VLCFAs) in plants. VLCFAs are fatty acids with chain lengths of 20 carbons or more, and they are essential components of various cellular structures, including the cuticle, suberin, and sphingolipids, which are critical for cell membrane integrity and signaling.

The inhibition of VLCFA synthesis disrupts cell division and elongation, leading to stunted growth, morphological abnormalities, and ultimately, the death of susceptible weed species.

**Ipfencarbazone** is particularly effective against barnyard grass (*Echinochloa* spp.), a prevalent weed in rice paddies.

The following diagram illustrates the VLCFA synthesis pathway and the point of inhibition by **Ipfencarbazone**.



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**Diagram 1:** Ipfencarbazone's inhibition of the Very-Long-Chain Fatty Acid (VLCFA) synthesis pathway.

## Experimental Protocols

### Chemical Synthesis of Ipfencarbazone

While specific, detailed industrial synthesis protocols are proprietary, the general synthesis pathway for 1-aryl-4-carbamoyl-1,2,4-triazolinone derivatives, including **Ipfencarbazone**, has been described. The synthesis involves the construction of the triazolinone core followed by the

introduction of the dichlorophenyl and difluorophenyl moieties. A representative, generalized laboratory-scale synthesis protocol is outlined below.

**Disclaimer:** This is a generalized protocol and requires optimization and adherence to all laboratory safety procedures.

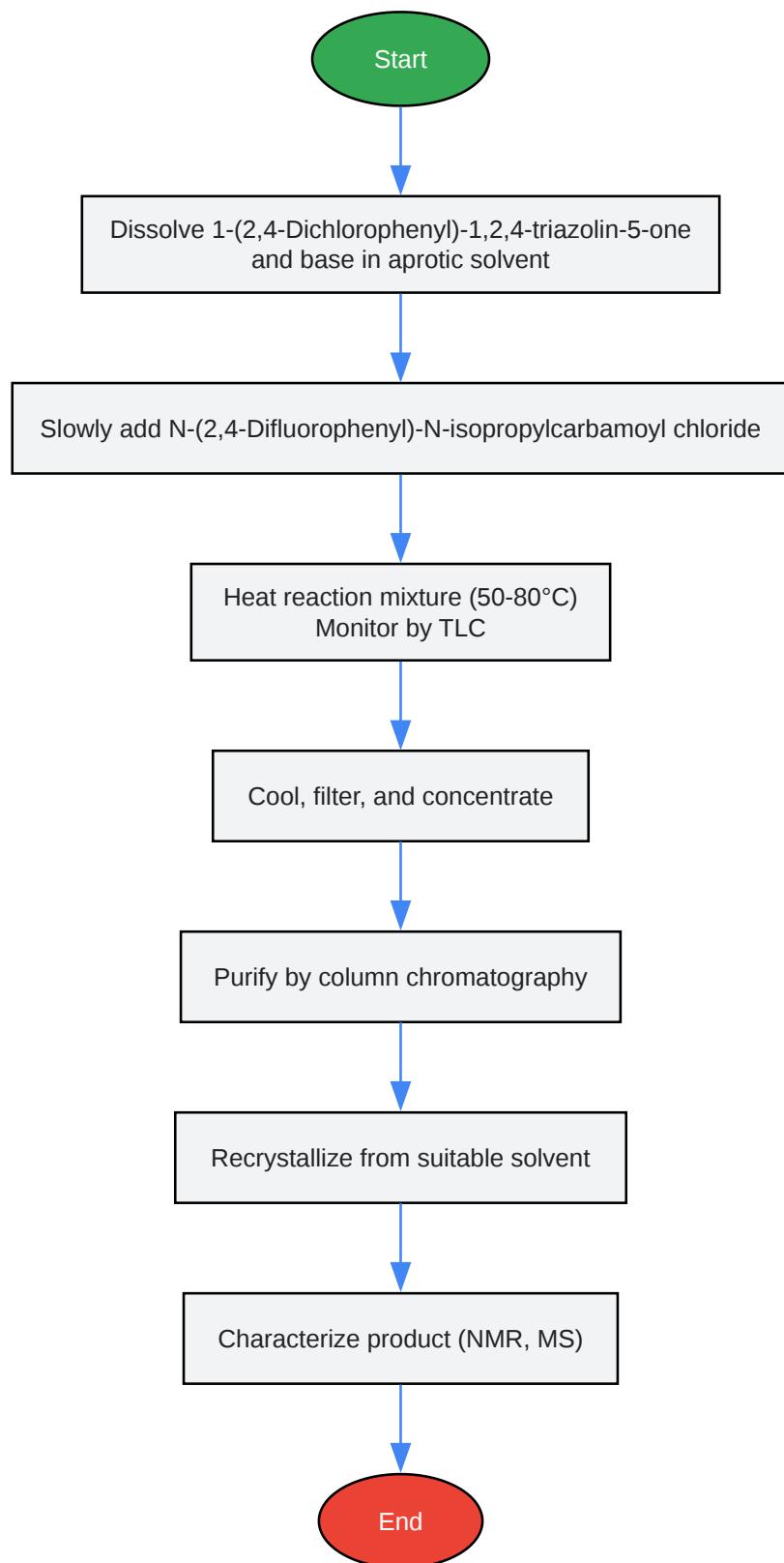
#### Materials:

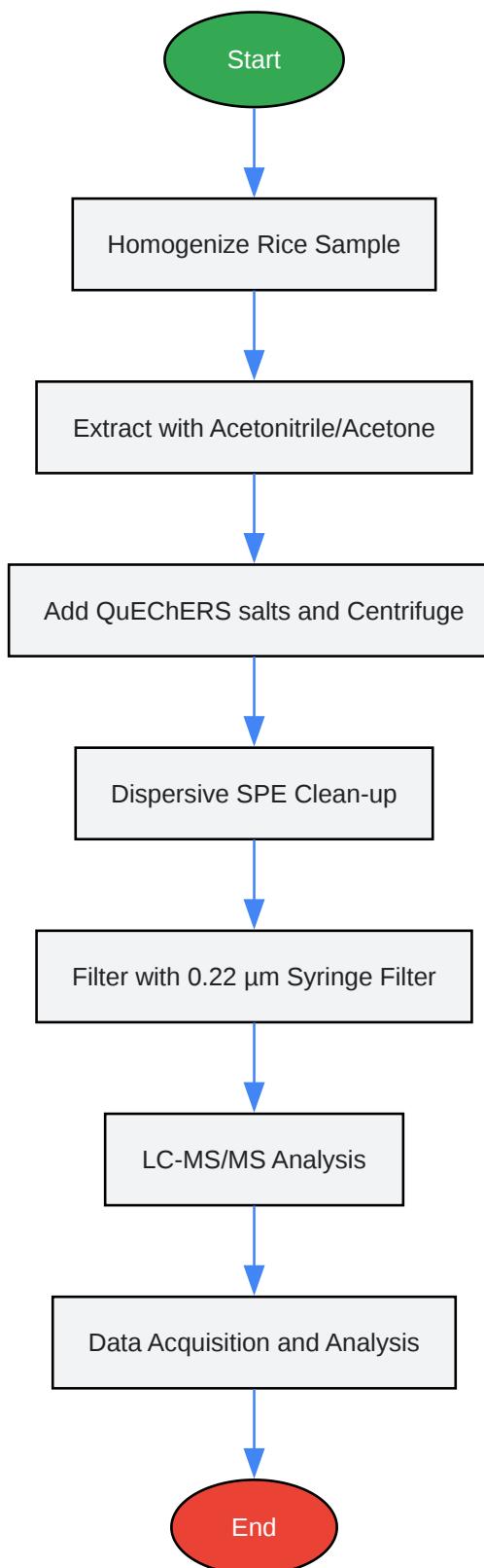
- 1-(2,4-Dichlorophenyl)-1,2,4-triazolin-5-one
- N-(2,4-Difluorophenyl)-N-isopropylcarbamoyl chloride
- A suitable aprotic solvent (e.g., dry acetonitrile, DMF)
- A non-nucleophilic base (e.g., triethylamine, potassium carbonate)
- Standard laboratory glassware and purification apparatus (e.g., column chromatography, recrystallization setup)

#### Procedure:

- **Reaction Setup:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 1-(2,4-Dichlorophenyl)-1,2,4-triazolin-5-one (1 equivalent) and the base (1.2 equivalents) in the aprotic solvent.
- **Addition of Carbamoyl Chloride:** While stirring under a nitrogen atmosphere, slowly add a solution of N-(2,4-Difluorophenyl)-N-isopropylcarbamoyl chloride (1.1 equivalents) in the same solvent to the reaction mixture.
- **Reaction:** Heat the reaction mixture to a temperature between 50-80 °C and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- **Workup:** Once the reaction is complete, cool the mixture to room temperature. Filter off any inorganic salts. The filtrate is then concentrated under reduced pressure.
- **Purification:** The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

- Recrystallization: The fractions containing the pure product are combined, the solvent is evaporated, and the resulting solid is further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield **Ipfencarbazone** as a crystalline solid.
- Characterization: The final product should be characterized by spectroscopic methods such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and Mass Spectrometry to confirm its identity and purity.





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## References

- 1. Development of a rice herbicide, ipfencarbazone - PMC [pmc.ncbi.nlm.nih.gov]
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